
Phenyl 3-phenylpropanoate
概述
描述
Phenyl 3-phenylpropanoate, also known as Phenylpropionate benzene carboxylic acid, is a chemical compound that belongs to the class of organic compounds known as phenylpropanoic acids. It is a colorless, crystalline solid with a sweet floral odor. Phenyl 3-phenylpropanoate has various applications in scientific research, including its use as a precursor in the synthesis of other compounds, as well as its use in the study of its biochemical and physiological effects.
作用机制
The mechanism of action of Phenyl 3-phenylpropanoate is not well understood. However, it is believed to act through the inhibition of cyclooxygenase enzymes, which are involved in the production of prostaglandins, which are responsible for inflammation and pain.
生化和生理效应
Phenyl 3-phenylpropanoate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as potential antitumor activity. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
Phenyl 3-phenylpropanoate has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, it has been extensively studied, and its properties and potential applications are well understood. However, there are also some limitations to its use. For example, it may be toxic in high doses, and its effects may vary depending on the specific experimental conditions.
未来方向
There are several future directions for research on Phenyl 3-phenylpropanoate. One potential area of study is its potential as an anti-inflammatory and analgesic agent. Additionally, its potential antitumor activity and antioxidant properties may also be explored further. Further research may also be conducted to better understand its mechanism of action and potential side effects.
科学研究应用
Phenyl 3-phenylpropanoate has been extensively studied for its potential applications in scientific research. It has been used as a precursor in the synthesis of various compounds, including esters, ketones, and alcohols. Additionally, it has been used in the study of its biochemical and physiological effects, including its potential as an anti-inflammatory and analgesic agent.
属性
CAS 编号 |
726-26-1 |
|---|---|
产品名称 |
Phenyl 3-phenylpropanoate |
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
phenyl 3-phenylpropanoate |
InChI |
InChI=1S/C15H14O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI 键 |
VIGODTIMSIHKSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2 |
其他 CAS 编号 |
726-26-1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

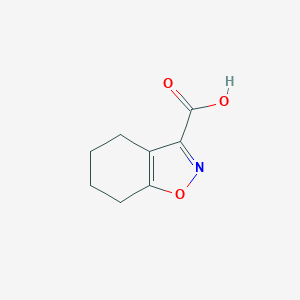
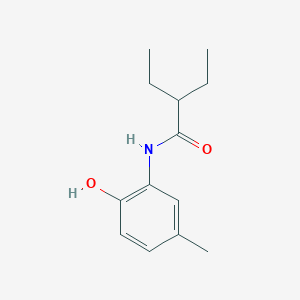
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)
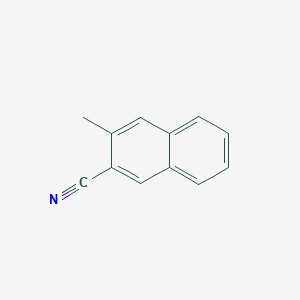
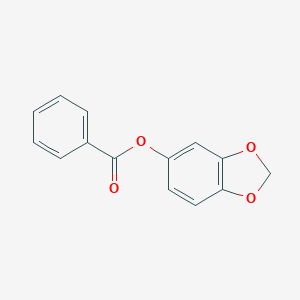
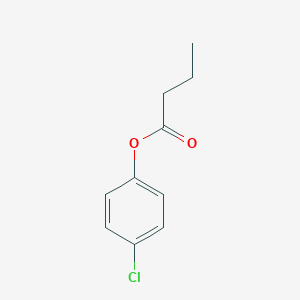
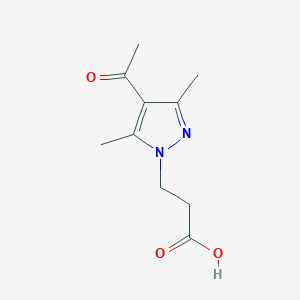
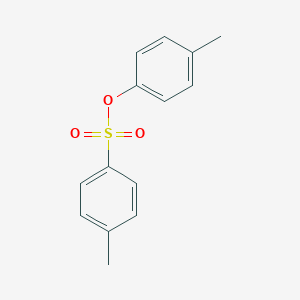
![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)
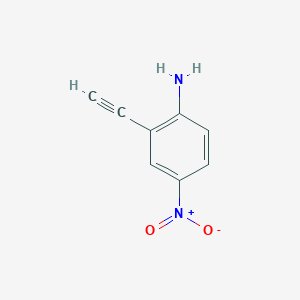
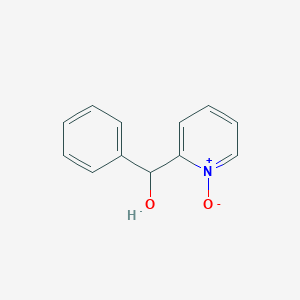
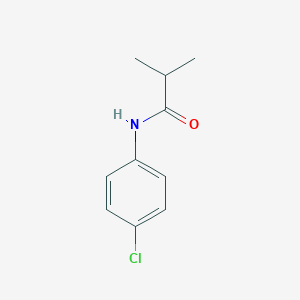
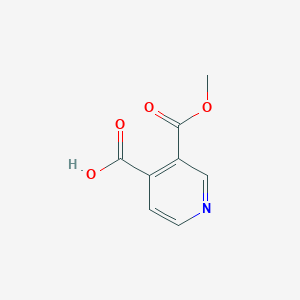
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)